3-Chloropyridazine-4-carboxylic acid
Overview
Description
3-Chloropyridazine-4-carboxylic acid is a heterocyclic organic compound that belongs to the class of pyridazines. It is characterized by the presence of a chlorine atom at the third position and a carboxylic acid group at the fourth position of the pyridazine ring. This compound has a molecular formula of C5H3ClN2O2 and a molecular weight of 158.54 g/mol . It is a pale-yellow to yellow-brown solid that is used in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloropyridazine-4-carboxylic acid typically involves the chlorination of pyridazine derivatives. One common method is the reaction of pyridazine-4-carboxylic acid with a chlorinating agent such as thionyl chloride or phosphorus oxychloride under reflux conditions. The reaction proceeds through the formation of an intermediate chloropyridazine, which is then hydrolyzed to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-Chloropyridazine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or ammonia in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed:
Substitution Products: Various substituted pyridazines depending on the nucleophile used.
Oxidation Products: Carboxylates or higher oxidation state compounds.
Reduction Products: Alcohols or other reduced derivatives.
Coupling Products: Biaryl compounds or other coupled products.
Scientific Research Applications
3-Chloropyridazine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of bioactive molecules with potential therapeutic applications.
Medicine: It has been investigated as a lead compound in the development of new drugs for the treatment of cancer and infectious diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloropyridazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, it has been shown to induce apoptosis (programmed cell death) in cancer cells. This is achieved through the inhibition of poly (ADP-ribose) polymerase (PARP-1), an enzyme involved in DNA repair. By inhibiting PARP-1, the compound promotes the accumulation of DNA damage, leading to cell death . Additionally, it can modulate other signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
3-Chloropyridazine-4-carboxylic acid can be compared with other pyridazine derivatives such as:
3,6-Dichloropyridazine-4-carboxylic acid: This compound has two chlorine atoms and exhibits different reactivity and applications.
6-Chloropyridazine-4-carboxylic acid: This compound has a chlorine atom at the sixth position and is used in different synthetic applications.
Pyridazinone Derivatives: These compounds have a similar pyridazine core but with different substituents, leading to varied biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological properties.
Properties
IUPAC Name |
3-chloropyridazine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2/c6-4-3(5(9)10)1-2-7-8-4/h1-2H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIPMDIMBLOAHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC(=C1C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10617946 | |
Record name | 3-Chloropyridazine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10617946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1023307-42-7 | |
Record name | 3-Chloropyridazine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10617946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloropyridazine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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